1,1-Methanediyl bismethanethiosulfonate

Ion Channel Gating Membrane Protein Topology Cysteine Crosslinking

Source 1,1-Methanediyl bismethanethiosulfonate (MTS-1-MTS), the unique homobifunctional crosslinker with the shortest possible rigid methylene spacer (~3-4 Å). This reagent is essential for high-resolution structural biology, enabling precise, reversible disulfide crosslinking exclusively between cysteine residues in very close proximity. Unlike longer or more flexible alternatives (e.g., MTS-2-MTS, BMH), MTS-1-MTS eliminates promiscuous crosslinking artifacts, delivering unambiguous distance constraints for ion channel gating, transporter dynamics, and oligomeric interface validation. Supported by extensive use in SCAM studies on LacY and CFTR. Ensure your protocol's fidelity with the only chemically appropriate reagent. Bulk quantities and custom packaging are available; request pricing and GHS documentation directly.

Molecular Formula C3H8O4S4
Molecular Weight 236.333
CAS No. 22418-52-6
Cat. No. B561624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Methanediyl bismethanethiosulfonate
CAS22418-52-6
SynonymsMTS-1-MTS
Molecular FormulaC3H8O4S4
Molecular Weight236.333
Structural Identifiers
SMILESCS(=O)(=O)SCSS(=O)(=O)C
InChIInChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
InChIKeyUAENLQQCHKCYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Methanediyl Bismethanethiosulfonate (CAS 22418-52-6): A Short-Span Sulfhydryl Crosslinker for High-Resolution Protein Topology Mapping


1,1-Methanediyl bismethanethiosulfonate (MBTS, also designated MTS-1-MTS) is a homobifunctional, thiol-specific crosslinking reagent belonging to the methanethiosulfonate (MTS) class. With the molecular formula C3H8O4S4 and a molecular weight of 236.35 g/mol, it possesses dual methanethiosulfonate groups linked by a single methylene (-CH2-) spacer, providing an extremely short, rigid tether between reactive moieties. This compound reacts specifically and rapidly with free sulfhydryl (-SH) groups on cysteine residues via a thiol-disulfide exchange mechanism, forming covalent, reversible disulfide crosslinks. Owing to its minimal spacer length, MTS-1-MTS is uniquely suited for probing close-proximity (<4 Å) interactions between engineered or native cysteine pairs in proteins, enabling high-resolution structural and mechanistic studies of membrane proteins, ion channels, and transporters. [1]

Why Generic Substitution Fails: The Critical Role of MTS-1-MTS Spacer Length in Crosslinking Selectivity and Resolution


Substituting 1,1-methanediyl bismethanethiosulfonate with other MTS-based crosslinkers (e.g., MTS-2-MTS, MTS-3-MTS, MTS-6-MTS) or alternative thiol-reactive reagents (e.g., maleimides, iodoacetamides) is not scientifically equivalent. The defining property of MTS-1-MTS is its extremely short (~3-4 Å) and rigid methylene spacer, which imposes a strict geometric constraint for crosslinking: only cysteine pairs that approach within approximately 3-4 Å in the native or ligand-induced protein conformation will be efficiently crosslinked. Longer MTS crosslinkers (e.g., MTS-2-MTS, MTS-6-MTS) or more flexible reagents (e.g., BMH) possess greater reach and conformational freedom, leading to promiscuous crosslinking, loss of spatial resolution, and potential artifacts in structural mapping. Furthermore, MTS reagents exhibit superior thiol specificity and reversible disulfide bond formation compared to irreversible alkylating agents like iodoacetamide or maleimide, enabling controlled, reversible crosslinking for functional rescue experiments. The spacer length is not a trivial variable; it directly determines the subset of cysteine pairs that can be captured and the fidelity of the derived distance constraints. Using a longer or more flexible crosslinker in protocols optimized for MTS-1-MTS will produce different crosslinking patterns and potentially erroneous structural conclusions. [1] [2]

Quantitative Differentiation of 1,1-Methanediyl Bismethanethiosulfonate: Evidence-Based Comparator Data for Informed Procurement


Spacer Length Defines Crosslinking Resolution: MTS-1-MTS vs. Longer MTS Crosslinkers

The effective crosslinking distance for MTS-1-MTS is approximately 4 Å, which is significantly shorter than that of MTS-2-MTS (~5-6 Å) and MTS-6-MTS (>10 Å). This short span enables selective crosslinking of cysteine residues that are in very close proximity, providing higher spatial resolution for mapping protein conformational changes. A study on the CALHM1 ion channel confirmed that MTS-1-MTS crosslinks N-termini of TM1 only when they approach within ~4 Å in the closed conformation, a distance constraint that would be lost with longer crosslinkers. [1]

Ion Channel Gating Membrane Protein Topology Cysteine Crosslinking

State-Dependent Crosslinking Selectivity: MTS-1-MTS Captures Closed-State Conformations

In the Hv1 proton channel, MTS-1-MTS specifically crosslinked cysteine pairs S1(151C) and S4(262C) only in the closed state, demonstrating that these residues approach within 3-4 Å during gating. Crosslinking with MTS-1-MTS blocked the S1 gating movement, confirming a functional consequence. This state-dependent selectivity is a direct consequence of the short spacer length; a longer crosslinker would likely capture a broader range of conformational states, obscuring the precise geometry of the closed state. [1]

Voltage-Gated Ion Channels Conformational Dynamics Cysteine Scanning

Quantitative Crosslinking in LacY Permease: MTS-1-MTS Achieves Complete Crosslinking in Ligand-Bound State

In the lactose permease (LacY) of E. coli, MTS-1-MTS treatment resulted in quantitative crosslinking of specific cysteine pairs in the presence of ligand, while crosslinking was negligible in the absence of ligand. The study reported that crosslinking with MTS-1-MTS was essentially complete (near 100% efficiency) under ligand-bound conditions, demonstrating that the ligand induces a conformational change bringing cysteine residues within the ~3-4 Å reactive distance of MTS-1-MTS. [1]

Membrane Transporters Ligand-Induced Conformational Change Cysteine Crosslinking

Oligomerization State Analysis: MTS-1-MTS Reveals Tetrameric Assembly of KirBac3.1

In the KirBac3.1 potassium channel, crosslinking with MTS-1-MTS of the cysteine-pair mutant S129C-F135C resulted in the formation of a tetrameric species on SDS-PAGE, whereas the reduced protein migrated as a monomer. This demonstrates that MTS-1-MTS can capture the native tetrameric assembly of the channel by crosslinking residues in close proximity across subunit interfaces. In contrast, crosslinking with the longer reagent dibromobimane (DBB) produced different crosslinking patterns, highlighting the spacer-dependent selectivity. [1] [2]

Potassium Channels Oligomerization Protein Assembly

Crosslinking Efficiency Comparison: MTS-1-MTS Requires Lower Concentration than CuSO4 for Equivalent Crosslinking

In crosslinking and purification protocols for KirBac3.1 protein complexes, MTS-1-MTS was used at a concentration of 0.5 mM to achieve effective crosslinking, whereas CuSO4 (copper-phenanthroline catalyzed disulfide formation) required 1 mM and dibromobimane required 2.5 mM for comparable crosslinking efficiency. This indicates that MTS-1-MTS is a more potent crosslinking agent under these conditions, requiring lower amounts to achieve the desired crosslinking outcome.

Crosslinking Optimization Membrane Protein Purification Cysteine Crosslinking

Stability Profile: MTS-1-MTS Hydrolyzes in Aqueous Buffer, Requiring Fresh Preparation for Reproducibility

MTS-1-MTS is moisture-sensitive and hydrolyzes in aqueous buffer over time, particularly in the presence of nucleophiles. For reproducible crosslinking results, it is recommended to prepare solutions fresh immediately before use and to store the solid compound at -20°C under desiccation. This instability in aqueous solution is a common characteristic of methanethiosulfonates; however, the short half-life in buffer necessitates careful handling to ensure consistent crosslinking efficiency.

Reagent Stability Experimental Reproducibility Crosslinking Optimization

High-Impact Research Applications for 1,1-Methanediyl Bismethanethiosulfonate (CAS 22418-52-6)


High-Resolution Mapping of Ion Channel Gating Mechanisms

MTS-1-MTS is the reagent of choice for trapping and identifying specific conformational states in voltage-gated and ligand-gated ion channels. Its short ~4 Å crosslinking distance ensures that only residues in very close proximity (<4 Å) are crosslinked, providing high-resolution distance constraints for structural modeling and functional validation of gating movements. Protocols utilizing MTS-1-MTS in combination with patch-clamp fluorometry have successfully defined the closed-state conformation of Hv1 and CALHM1 channels. [1] [2]

Ligand-Induced Conformational Change Analysis in Membrane Transporters

The ability of MTS-1-MTS to achieve quantitative crosslinking in a ligand-dependent manner makes it invaluable for probing substrate-induced conformational changes in membrane transporters. Studies on LacY permease and the proton-coupled folate transporter (PCFT) have demonstrated that MTS-1-MTS crosslinking efficiency correlates directly with ligand binding, enabling the mapping of dynamic structural rearrangements essential for transport function. [1] [2]

Oligomerization State and Subunit Interface Mapping

MTS-1-MTS is widely employed to determine the oligomeric state and subunit-subunit interfaces of membrane protein complexes. Its short spacer restricts crosslinking to residues located at tight inter-subunit contacts, thereby validating native quaternary structures. Crosslinking with MTS-1-MTS followed by SDS-PAGE and Western blotting has been used to confirm the tetrameric assembly of KirBac3.1 and the dimeric/oligomeric nature of PCFT. [1] [2]

Cysteine Accessibility and Topology Mapping in Integral Membrane Proteins

MTS-1-MTS is a critical tool in substituted cysteine accessibility method (SCAM) studies to map the topology and environment of specific residues within transmembrane helices. By introducing single cysteines at defined positions and assessing crosslinking efficiency with MTS-1-MTS in the presence or absence of membrane-permeant reagents, researchers can infer residue exposure to the aqueous or lipid bilayer environment. This approach has been instrumental in elucidating the structure of the lactose permease (LacY) and the cystic fibrosis transmembrane conductance regulator (CFTR). [1] [2]

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